molecular formula C19H13ClF3N3O3S B2920287 N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872621-23-3

N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

カタログ番号: B2920287
CAS番号: 872621-23-3
分子量: 455.84
InChIキー: XPBXIDNPNDTDRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide features a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl group and a 3-(trifluoromethyl)benzamide moiety. The 4-chlorophenyl group enhances lipophilicity, while the trifluoromethylbenzamide contributes to electronic effects and metabolic stability.

特性

IUPAC Name

N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3S/c20-14-6-4-11(5-7-14)15(27)10-30-18-26-25-16(29-18)9-24-17(28)12-2-1-3-13(8-12)19(21,22)23/h1-8H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBXIDNPNDTDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound is synthesized through a series of reactions involving the formation of the oxadiazole ring and subsequent modifications to introduce the chlorophenyl and trifluoromethyl groups. The synthesis typically employs methods such as conventional heating or ultrasonic irradiation to enhance yields and reaction rates.

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its anti-proliferative effects, enzyme inhibition, and potential mechanisms of action.

1. Anti-Proliferative Activity

Studies have shown that derivatives of this compound exhibit significant anti-proliferative activity against human cancer cell lines, particularly HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to selectively inhibit cancer cell growth while sparing normal fibroblasts (WI-38) is noteworthy.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1HepG25.0Induces apoptosis via p53 activation
2MCF-74.5Cell cycle arrest
3WI-38>50No significant effect

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways for cancer cell survival, such as MAPK and Topoisomerase II.
  • Pro-Apoptotic Effects : Increased expression of pro-apoptotic markers (e.g., caspase 3) and down-regulation of cell cycle regulators (e.g., cdk1) have been observed, indicating its potential to induce programmed cell death in cancer cells.

3. Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound with target proteins involved in cancer progression. These studies suggest that the compound can effectively interact with DNA and various cellular receptors, modulating key signaling pathways.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Hekal et al. (2020) demonstrated that derivatives containing the oxadiazole moiety exhibited selective anti-cancer properties with minimal toxicity to normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .
  • El-Naggar et al. (2020) reported on the synthesis and evaluation of similar compounds that showed promising results in inhibiting tumor growth in vivo, further supporting the potential therapeutic applications of oxadiazole derivatives .

類似化合物との比較

Comparison with Structurally Similar Compounds

Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9]) share functional similarities, including sulfonyl and fluorophenyl groups. Key differences include:

  • Core Structure : Triazole vs. oxadiazole. Triazoles exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR . The absence of a νS-H band (~2500–2600 cm⁻¹) in IR spectra confirms the thione form .
  • Synthesis : Both classes utilize S-alkylation with α-halogenated ketones under basic conditions . However, the target compound’s oxadiazole core may require distinct cyclization steps.

Oxadiazole-Thiadiazole Hybrids ()

Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) share the 4-chlorophenyl-oxadiazole motif but incorporate a thiadiazole ring. Key distinctions:

  • Hybrid Structure : Thiadiazole-oxadiazole vs. oxadiazole-benzamide.
  • Biological Relevance : Thiadiazole hybrids are associated with cytotoxic activity, though specific data for the target compound are unavailable .
Table 2: Comparison with Oxadiazole-Thiadiazole Hybrids
Feature Target Compound Oxadiazole-Thiadiazole (3a)
Secondary Ring Benzamide Thiadiazole
Functional Groups Trifluoromethyl, thioether Benzylthio, acetamide
Synthesis S-alkylation (inferred) S-alkylation with K₂CO₃ in acetone

Quinazolinone Derivatives ()

2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (5–18) feature a quinazolinone core with thioacetamide linkages. Differences include:

  • Core Activity: Quinazolinones are linked to tyrosine kinase inhibition, whereas oxadiazoles target enzymes like carbonic anhydrase .
  • Substituent Effects : The target compound’s trifluoromethyl group may enhance membrane permeability compared to sulfamoyl groups .

Benzamide-Oxadiazole Analogs ()

The compound N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 872621-11-9) shares the oxadiazole and trifluoromethylbenzamide groups but differs in substituents:

  • Substituent Position: 2-Chlorobenzylamino vs. 4-chlorophenyl-2-oxoethyl.
  • Impact on Bioactivity : The 4-chlorophenyl group in the target compound may improve π-π stacking in hydrophobic binding pockets compared to the ortho-chloro isomer .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。